molecular formula C22H16N2O7 B095324 C.I. Disperse blue 27 CAS No. 15791-78-3

C.I. Disperse blue 27

Cat. No. B095324
CAS RN: 15791-78-3
M. Wt: 420.4 g/mol
InChI Key: VOCYGZAHYQXJOF-UHFFFAOYSA-N
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Description

C.I. Disperse blue 27 is a synthetic dye that is widely used in the textile industry. It is a member of the disperse dye family and is known for its excellent color fastness properties. It is also used in scientific research applications, particularly in the field of biochemistry and physiology.

Scientific Research Applications

  • Genotoxicity Assessment

    C.I. Disperse Blue 291, a similar azo dye, was evaluated for mutagenicity and genotoxicity in Swiss mice. Results showed an increased frequency of micronucleated polychromatic erythrocytes in animals treated with 50 mg/kg bw, but no other genetic alteration was detected (Fernandes, Umbuzeiro, & Salvadori, 2019).

  • Photocatalytic Degradation

    The photocatalytic degradation of C.I. Disperse Blue 1, under UV light irradiation in the presence of TiO2 and H2O2, was investigated. The degradation rates were significantly influenced by various parameters such as reaction pH and catalyst concentration (Saquib, Tariq, Haque, & Muneer, 2008).

  • Inkjet Printing Ink Preparation

    Encapsulated C.I. Disperse Dye Blue 60 was prepared for use in inkjet printing ink, showing excellent stability and satisfactory printing performance at room temperature (Fu, Zhang, Du, & Tian, 2011).

  • Dyeing Performance on Polyester

    The effect of lactic acid stereoisomers on the dye uptake of C.I.Disperse Blue 284 on poly(lactic acid) was investigated, indicating high D-isomer concentration is preferable for improved dye absorption (Xiang-feng, 2009).

  • Skin Sensitization Risk Assessment

    Disperse Blue 106, an acknowledged skin-sensitization hazard, was evaluated for its sensitization potency. The study revealed a significant skin-sensitization hazard, contributing to risk assessments (Betts, Dearman, Kimber, & Maibach, 2005).

  • Solubility in Supercritical CO2

    The solubility of disperse dyes, including C.I. Disperse Blue 183, in supercritical CO2 was measured, which is crucial for developing supercritical fluid dyeing technology (Zheng, Xu, Lu, & Lin, 2010).

properties

IUPAC Name

1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O7/c25-10-9-11-1-3-12(4-2-11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCYGZAHYQXJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O7
Record name DISPERSE BLUE 27
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DSSTOX Substance ID

DTXSID3025209
Record name C.I. Disperse Blue 27
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Molecular Weight

420.4 g/mol
Source PubChem
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Physical Description

Disperse blue 27 is a dark blue to black powder. (NTP, 1992)
Record name DISPERSE BLUE 27
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992)
Record name DISPERSE BLUE 27
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Product Name

C.I. Disperse blue 27

CAS RN

15791-78-3
Record name DISPERSE BLUE 27
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1,8-Dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-9,10-anthracenedione
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Record name C.I. 60767
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Record name 9,10-Anthracenedione, 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-
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Record name C.I. Disperse Blue 27
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Record name 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
ML Gulrajani - Handbook of textile and industrial dyeing, 2011 - Elsevier
This chapter traces the history of the evolution of disperse dyes and their growth over the last 80 years. These dyes were originally synthesised for the dyeing of cellulose acetate fibres …
Number of citations: 14 www.sciencedirect.com
M Afshari, AA Yazdi, MT Ardakani - Vlákna a Textil (2) 2005 Fibres …, 2005 - academia.edu
The absorption of UV light by organic dyes can modify the molecular structure of dyes and results in color changes/fading. Interestingly, the same types of compounds used to protect …
Number of citations: 1 www.academia.edu
JR Aspland - Textile Chemist and Colorist, 1993 - Citeseer
… A better solution to the problem would be to select a much more gas fume resistant dye such as dye #lo, CI Disperse Blue 27, with better dyeing properties than the CI Disperse Blue 24. …
Number of citations: 43 citeseerx.ist.psu.edu
A Imaizumi, K Yoshizumi, T Fujita - Environmental technology, 2004 - Taylor & Francis
… As a result, nylon dyeings were less lightfast by a factor of about 6 and 13 for CI Disperse Blue 27 and CI Disperse Blue 165, respectively, compared with polyester on the radiant energy …
Number of citations: 7 www.tandfonline.com
JJ Porter - Textile Chemist & Colorist, 1975 - search.ebscohost.com
… CI Disperse Red 15 CI Disperse Red 60 CI Disperse Blue 7 CI Disperse Blue 27 CI Disperse Orange 3 CI Disperse … Rate of photodegradation of CI Disperse Blue 27 in water at 50C. …
Number of citations: 5 search.ebscohost.com
SL Draper, GA Montero, B Smith, K Beck - Dyes and Pigments, 2000 - Elsevier
… Anthraquinone disperse dyes CI Disperse Blue 27 and CI … of CI Disperse Blue 27. Since SC-CO 2 is non-polar, the polar hydroxyethyl group lowers the solubility of CI Disperse Blue 27 …
Number of citations: 108 www.sciencedirect.com
JM Straley - Textile Chemist & Colorist, 1977 - search.ebscohost.com
… CI Disperse Blue 27 was the best available, and let me tell … and navy shades in which CI Disperse Blue 27 was the major … in the case of the CI Disperse Blue 27-experimental polyester …
Number of citations: 3 search.ebscohost.com
T Knutson, MW Ballard - 20th Century Materials, Testing and …, 1989 - repository.si.edu
Characteristics of polyēster fibers, such as their hydrophobic nature and dense molecular structure, make them difficult to dye. The rate of diffusion into the fibers is increased by heat (…
Number of citations: 2 repository.si.edu
WW Lebensaft, VS Salvin - Textile Chemist & Colorist, 1972 - search.ebscohost.com
The products of the ozone fading of blue disperse anthraquinone dyes on nylon G and on cellulose acetate have been isolated chromatographically and identified by infrared spectra as …
Number of citations: 13 search.ebscohost.com
HC Olpin, J Wood - Journal of the Society of Dyers and …, 1957 - Wiley Online Library
… Disperse dyes of the CI Disperse Blue 27 type are acidic, and their alkali-metal salts are very … We also propose to discuss the sensitivity of blues of the CI Disperse Blue 27 type to …
Number of citations: 9 onlinelibrary.wiley.com

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